molecular formula C23H19BrN2O2 B381156 (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone CAS No. 381709-90-6

(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Cat. No.: B381156
CAS No.: 381709-90-6
M. Wt: 435.3g/mol
InChI Key: CYGKPEUBZRMLNW-UHFFFAOYSA-N
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Description

(3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C23H19BrN2O2 and its molecular weight is 435.3g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

TCMDC-125622, also known as (3-(4-bromophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone or [5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone, has been identified to target two key enzymes in the malaria parasite Plasmodium falciparum: PfCLK3 and PfAsnRS . PfCLK3 is a cyclin-dependent-like protein kinase, and PfAsnRS is a cytoplasmic asparaginyl-tRNA synthetase . Both enzymes play crucial roles in the parasite’s protein synthesis and RNA processing .

Mode of Action

TCMDC-125622 interacts with its targets in a unique way. For PfAsnRS, it employs a “reaction hijacking” mechanism . The compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125622 adduct that inhibits PfAsnRS . This results in the inhibition of protein translation and activation of the amino acid starvation response in the parasite . For PfCLK3, the compound acts as a reversible inhibitor .

Biochemical Pathways

The inhibition of PfAsnRS and PfCLK3 by TCMDC-125622 affects the parasite’s protein synthesis and RNA processing pathways . These enzymes are part of the parasite’s translational machinery, which is vital for its survival and proliferation . The disruption of these pathways leads to the death of the parasite.

Pharmacokinetics

The compound’s potent activity against parasite cultures and low mammalian cell toxicity suggest favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of TCMDC-125622’s action is the effective killing of the malaria parasite. By inhibiting key enzymes involved in protein synthesis and RNA processing, the compound disrupts essential biological processes, leading to the death of the parasite .

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c1-28-22-10-6-5-9-19(22)21-15-20(16-11-13-18(24)14-12-16)25-26(21)23(27)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGKPEUBZRMLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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